REACTION_CXSMILES
|
[CH3:1][C@H:2]([NH:11][CH3:12])[C@@H:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:20]1([CH2:26][C:27](Cl)=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O1CCCC1>[OH:10][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:2]([N:11]([CH3:12])[C:27](=[O:28])[CH2:26][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH3:1]
|
Name
|
(+)-pseudoephedrine
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Quantity
|
13.92 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
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Name
|
|
Quantity
|
13.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 1 L round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated sodium bicarbonate
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Type
|
EXTRACTION
|
Details
|
The amide was extracted from brine (1 L) with ethyl acetate (400 mL, 130 mL, 130 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a solid was obtained
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)N(C(CC1=CC=CC=C1)=O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |